Epi 001;epi001

Description

BenchChem offers high-quality Epi 001;epi001 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epi 001;epi001 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

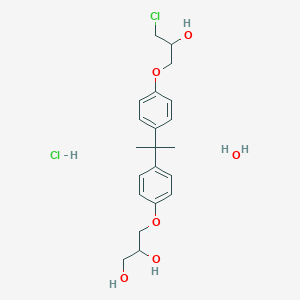

Molecular Formula |

C21H30Cl2O6 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol;hydrate;hydrochloride |

InChI |

InChI=1S/C21H27ClO5.ClH.H2O/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23;;/h3-10,17-18,23-25H,11-14H2,1-2H3;1H;1H2 |

InChI Key |

JIXHVCGGCDQTNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

EPI-001: Engineering Disruption in Castration-Resistant Prostate Cancer via Androgen Receptor N-Terminal Domain Inhibition

Executive Summary

In the landscape of oncology drug development, Castration-Resistant Prostate Cancer (CRPC) represents a critical clinical bottleneck. Standard-of-care antiandrogens (e.g., enzalutamide, abiraterone) are designed to target the Androgen Receptor (AR) Ligand-Binding Domain (LBD) [1]. However, tumors inevitably develop resistance, frequently through the expression of constitutively active AR splice variants (such as AR-V7) that completely lack the LBD [2].

EPI-001 represents a first-in-class paradigm shift: a small molecule that covalently binds the intrinsically disordered N-terminal domain (NTD) of the AR, neutralizing both full-length AR and its truncated splice variants [3]. Originally discovered by screening marine sponge extracts and identified as a bisphenol A diglycidyl ether derivative [4], EPI-001 has paved the way for a novel class of drugs designated as "anitens" [3].

Mechanistic Paradigm: Targeting the Intrinsically Disordered NTD

As application scientists, we must understand why targeting the NTD is both challenging and revolutionary. The AR NTD contains the Activation Function-1 (AF-1) region, which is absolutely essential for AR transcriptional activity [5]. Unlike the LBD, which features a well-defined hydrophobic binding pocket ideal for traditional small-molecule docking, the NTD is an intrinsically disordered protein (IDP) region, constantly shifting its conformation [6].

EPI-001 overcomes this structural ambiguity by covalently binding to Transactivation Unit 5 (Tau-5) within the AF-1 region [7]. By doing so, it physically blocks critical protein-protein interactions (such as with CBP and RAP74) required for the assembly of the transcriptional machinery [8]. Because this mechanism is entirely independent of the LBD, EPI-001 retains full efficacy against AR-V7 and other splice variants that drive CRPC [1].

Diagram 1: EPI-001 mechanism targeting the AR-NTD to overcome LBD-therapy resistance in CRPC.

Quantitative Pharmacodynamics

To establish a robust assay window, we must define the kinetic and phenotypic boundaries of EPI-001. It is important to note that at higher concentrations, EPI-001 also exhibits general thiol alkylating activity and acts as a Selective PPARγ Modulator (SPPARM) [9].

Table 1: Quantitative Profiling of EPI-001

| Parameter | Value | Target/Context |

| Target Domain | Activation Function-1 (AF-1) / Tau-5 | AR N-Terminal Domain (NTD) |

| Binding Mechanism | Covalent (Thiol Alkylation) | Intrinsically Disordered Protein Region |

| IC50 (Transactivation) | ~6 μM | Inhibition of AR NTD transactivation |

| Secondary Target | PPARγ | Selective Modulator (SPPARM) at 50-100 μM |

| Affected Splice Variants | AR-V7, ARv567es | Constitutively active variants lacking LBD |

Self-Validating Experimental Workflows

In drug development, a protocol is only as reliable as its internal controls. To validate an NTD inhibitor, we cannot rely solely on standard androgen-dependent models (like LNCaP). We must engineer a self-validating system that isolates NTD activity from LBD activity.

Protocol 1: AR Transactivation Luciferase Reporter Assay

Objective: Confirm that EPI-001 inhibits AR-driven transcription at the promoter level. Causality: We use a PSA(6.1kb)-luciferase reporter in LNCaP cells. To prove the mechanism is LBD-independent, we must show that increasing concentrations of synthetic androgen (R1881) cannot outcompete EPI-001 inhibition [8]. If EPI-001 were an LBD antagonist, excess R1881 would rescue the signal. Methodology:

-

Cell Seeding: Plate LNCaP cells in androgen-depleted media (charcoal-stripped serum) to silence basal AR activity.

-

Transfection: Transfect with the PSA(6.1kb)-luciferase reporter plasmid.

-

Treatment: Pre-treat cells with EPI-001 (vehicle, 5 μM, 10 μM, 50 μM) for 1 hour.

-

Induction: Stimulate with 1 nM R1881. Include a competitive control arm with 10 nM R1881.

-

Readout: Lyse cells at 24h and measure luminescence. Validation Check: EPI-001 should reduce luciferase activity dose-dependently, and this suppression must be maintained even at 10 nM R1881, confirming non-competitive LBD behavior.

Protocol 2: AR-V7 Driven Proliferation Rescue Assay

Objective: Validate efficacy against constitutively active, LBD-deficient AR variants. Causality: We utilize LNCaP95 cells, which endogenously express the AR-V7 splice variant and are highly resistant to enzalutamide [2]. By running enzalutamide and EPI-001 in parallel, we isolate the NTD-specific therapeutic effect. Methodology:

-

Model Selection: Culture LNCaP95 cells in androgen-free conditions to ensure proliferation is driven exclusively by AR-V7 [1].

-

Compound Administration: Treat parallel cohorts with Enzalutamide (10 μM) and EPI-001 (10-50 μM).

-

Genotypic Validation (RT-qPCR): At 24h, extract RNA and quantify AR-V7 specific target genes (e.g., UBE2C, CDC20).

-

Phenotypic Validation (BrdUrd): At 48h, pulse cells with BrdUrd to measure DNA synthesis. Validation Check: Enzalutamide will fail to suppress UBE2C or halt BrdUrd incorporation; EPI-001 must significantly downregulate both, proving NTD-mediated inhibition of the variant [1].

Diagram 2: Self-validating experimental workflow for assessing EPI-001 efficacy in AR-V7 models.

Secondary Mechanisms and Off-Target Considerations

While EPI-001 is a pioneering tool compound, its chemical biology is multifaceted. At concentrations above 50 μM, it acts as a general thiol modifier and selectively modulates PPARγ [9]. This PPARγ agonism contributes to a secondary, AR-independent mechanism of growth inhibition in prostate cancer cells [3]. Consequently, when designing experiments, researchers must include AR-null cell lines (e.g., PC3 or DU145) as negative controls to distinguish between AR-specific NTD inhibition and generalized cytotoxicity or PPARγ-mediated effects [6].

References

-

EPI-001 - Wikipedia Source: Wikipedia URL:[Link]

-

Regression of castrate-recurrent prostate cancer by a small-molecule inhibitor of the amino-terminus domain of the androgen receptor Source: Cancer Cell (Andersen RJ, et al., 2010) URL:[Link]

-

EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer Source: Oncotarget (Brand LJ, et al., 2015) URL:[Link]

-

EPI-001, A Compound Active against Castration-Resistant Prostate Cancer, Targets Transactivation Unit 5 of the Androgen Receptor Source: ACS Chemical Biology (Mol ED, et al., 2016) URL:[Link]

-

Targeting Androgen Receptor Activation Function-1 with EPI to Overcome Resistance Mechanisms in Castration-Resistant Prostate Cancer Source: Clinical Cancer Research (Myung et al., 2016) URL:[Link]

-

Androgen Receptor Splice Variant 7 Drives the Growth of Castration Resistant Prostate Cancer without Being Involved in the Efficacy of Taxane Chemotherapy Source: MDPI Cancers (Kato et al., 2018) URL:[Link]

-

From fighting marine contaminants to fishing for cancer treatments from marine sponges: how a GSC biochemist made a drug discovery breakthrough Source: Genome Sciences Centre (BCGSC, 2020) URL:[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. EPI-001 - Wikipedia [en.wikipedia.org]

- 4. From fighting marine contaminants to fishing for cancer treatments from marine sponges: how a GSC biochemist made a drug discovery breakthrough | Genome Sciences Centre [bcgsc.ca]

- 5. upload.wikimedia.org [upload.wikimedia.org]

- 6. scispace.com [scispace.com]

- 7. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - An androgen receptor N-terminal domain antagonist for treating prostate cancer [jci.org]

- 9. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Interaction: A Technical Guide to the Epi-001 Binding Site on the Androgen Receptor N-Terminal Domain

Abstract

The Androgen Receptor (AR) remains a pivotal driver of prostate cancer progression, even in the castration-resistant state (CRPC). A key mechanism of resistance involves the emergence of AR splice variants that lack the C-terminal ligand-binding domain (LBD), rendering conventional anti-androgen therapies ineffective. This has propelled the N-Terminal Domain (NTD) of the AR into the spotlight as a critical therapeutic target. The NTD is an intrinsically disordered region essential for the receptor's transcriptional activity. Epi-001, a first-in-class small molecule, has emerged as a groundbreaking inhibitor that directly targets the AR-NTD. This technical guide provides an in-depth exploration of the binding site of Epi-001 on the AR-NTD, synthesizing key experimental and computational evidence. We will delve into the methodologies employed to elucidate this interaction, offering a detailed understanding for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

The Androgen Receptor N-Terminal Domain: An Unconventional Therapeutic Target

The Androgen Receptor is a member of the nuclear receptor superfamily, composed of four main functional domains: the N-Terminal Domain (NTD), a DNA-Binding Domain (DBD), a hinge region, and a C-terminal Ligand-Binding Domain (LBD). The NTD, encoded by the first exon of the AR gene, is the largest and most variable domain, accounting for over half of the protein.[1][2] A significant challenge in targeting the AR-NTD lies in its nature as an intrinsically disordered protein (IDP), lacking a stable, well-defined three-dimensional structure.[3] This inherent plasticity allows the NTD to interact with a multitude of co-regulatory proteins, forming a dynamic transcriptional complex.

The NTD contains a critical region known as Activation Function-1 (AF-1), which is indispensable for AR's transcriptional activity.[4][5] AF-1 is further subdivided into two transactivation units, Tau-1 and Tau-5.[2][6] The persistent activity of the AR in CRPC, often driven by LBD-lacking splice variants, is critically dependent on the functionality of the NTD. This makes the NTD, and specifically the AF-1 region, a compelling and rational target for therapeutic intervention in advanced prostate cancer.

Epi-001: A Pioneer in Targeting the "Undruggable"

Epi-001 is a small molecule that has demonstrated the ability to inhibit AR-NTD activity, representing a paradigm shift in AR-targeted therapies.[4][7][8] It is a mixture of four stereoisomers that acts by covalently binding to the AR-NTD, thereby disrupting essential protein-protein interactions required for the assembly of a functional transcription complex.[4][7][9] This mechanism of action is distinct from all approved anti-androgens, which target the LBD.[4] The ability of Epi-001 to inhibit the activity of both full-length AR and its splice variants underscores its therapeutic potential in CRPC.[7][10]

The following sections will dissect the key experimental and computational approaches that have been instrumental in pinpointing the binding site of Epi-001 on the AR-NTD.

Elucidating the Binding Site: A Multi-faceted Approach

The intrinsically disordered nature of the AR-NTD necessitates a combination of biophysical and computational techniques to characterize the binding of small molecules like Epi-001. No single method can provide a complete picture; instead, a convergence of evidence from multiple orthogonal approaches has been crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Interaction Landscape

Causality Behind Experimental Choice: Solution NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins, particularly IDPs, at atomic resolution. For ligand binding studies, NMR can detect even weak and transient interactions by monitoring changes in the chemical environment of individual atomic nuclei upon ligand addition. Chemical Shift Perturbation (CSP) mapping is a widely used NMR method to identify binding sites. When a ligand binds to a protein, it perturbs the local electronic environment of nearby amino acid residues, leading to changes in their corresponding NMR signals (chemical shifts). By mapping these changes onto the protein sequence, the binding interface can be identified.

A pivotal study by De Mol et al. (2016) utilized solution NMR to investigate the interaction between Epi-001 and a fragment of the AR-NTD encompassing the AF-1 region.[11] Their findings provided the first direct experimental evidence for the binding site of Epi-001.

Key Findings from NMR Studies:

| Finding | Experimental Evidence | Implication | Reference |

| Selective binding to Tau-5 | Significant chemical shift perturbations were observed for residues within the Tau-5 region (specifically residues 360-485) of the AR-NTD upon addition of Epi-001. | Epi-001 does not bind randomly to the AR-NTD but has a specific interaction site within a key transactivation unit. | [11] |

| Interaction with three distinct sub-regions | NMR data indicated that Epi-001 interacts with three non-contiguous regions within Tau-5, suggesting that a specific, albeit flexible, conformation of Tau-5 is required for binding. | The binding is not to a simple linear motif but likely to a transiently formed structural epitope within the disordered Tau-5. | [3] |

| Covalent Nature of the Bond | While NMR primarily detects the binding event, the irreversible nature of the interaction was confirmed by other methods, consistent with the covalent binding mechanism of Epi-001. | The covalent bond provides a sustained inhibitory effect, which is advantageous when targeting dynamic IDPs. | [7][9] |

Experimental Workflow: NMR-based Chemical Shift Perturbation Mapping

Sources

- 1. researchgate.net [researchgate.net]

- 2. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 4. Topological dynamics of an intrinsically disordered N‐terminal domain of the human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Cryo-EM in small molecule and biologics drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to EPI-001: A Novel Inhibitor of the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer

Abstract: The progression to metastatic castration-resistant prostate cancer (mCRPC) is characterized by the reactivation of the androgen receptor (AR) signaling axis, despite androgen deprivation therapies. Conventional treatments targeting the AR ligand-binding domain (LBD) are often rendered ineffective by mechanisms such as AR gene amplification, mutations, and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. This guide provides an in-depth technical overview of EPI-001, a first-in-class small molecule that targets the N-terminal domain (NTD) of the AR. We will explore its unique mechanism of action, the preclinical data supporting its efficacy, and the experimental protocols essential for its study. This document is intended for researchers, clinicians, and drug development professionals dedicated to overcoming therapeutic resistance in prostate cancer.

The Challenge of Castration-Resistant Prostate Cancer and the Androgen Receptor Axis

Androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer. However, the disease invariably progresses to a more aggressive state known as castration-resistant prostate cancer (CRPC), where the AR signaling pathway remains active despite castrate levels of circulating androgens.[1] Mechanisms driving this resistance are multifaceted and often involve the AR itself, including:

-

AR Gene Amplification and Overexpression: Increased AR levels can sensitize cancer cells to minute amounts of androgens.[1]

-

AR Ligand-Binding Domain (LBD) Mutations: These mutations can allow the receptor to be activated by other steroids or even by antiandrogen drugs.[2]

-

Expression of AR Splice Variants (AR-Vs): Truncated AR isoforms, most notably AR-V7, lack the LBD. This makes them constitutively active and completely resistant to LBD-targeting therapies like enzalutamide and abiraterone.[3][4]

The persistence of AR-driven transcription, particularly via AR-Vs, underscores the critical need for novel therapeutic strategies that act outside the LBD. The AR N-terminal domain (NTD), which is essential for the receptor's transcriptional activity and is present in both full-length AR (AR-FL) and its splice variants, represents a key therapeutic vulnerability.[3][4][5]

EPI-001: A First-in-Class AR N-Terminal Domain Inhibitor

EPI-001 emerged from the screening of marine sponge extracts as a novel compound capable of inhibiting AR activity.[6] It is a bisphenol A derivative that functions as a covalent antagonist of the AR NTD.[7][8] This represents a paradigm shift from all LBD-targeted antiandrogens.[8]

Mechanism of Action

EPI-001's primary mechanism involves binding to the Activation Function-1 (AF-1) region within the intrinsically disordered NTD of the androgen receptor.[8][9] This interaction is crucial for inhibiting AR's ability to regulate gene expression.

-

Covalent Binding to Transactivation Unit 5 (Tau-5): High-resolution NMR spectroscopy has shown that EPI-001 selectively and covalently interacts with the Tau-5 region within the AF-1 domain.[1][10][11] This is a key region for the proliferation of prostate cancer cells in androgen-deprived conditions.[1]

-

Inhibition of Protein-Protein Interactions: By binding to the NTD, EPI-001 allosterically blocks the recruitment of essential coactivators and components of the basal transcription machinery, such as CREB-binding protein (CBP) and RAP74.[4][9] This disruption prevents the formation of a functional transcription initiation complex at androgen response elements (AREs) on target genes like PSA.[4]

-

Activity Against AR Splice Variants: Because the NTD is retained in major splice variants like AR-V7, EPI-001 is uniquely positioned to inhibit their function.[2][3] This allows it to block the growth of CRPC cells that have developed resistance to LBD-targeted drugs through the expression of these variants.[2][3]

-

Suppression of AR Expression: Studies have shown that EPI-001 can reduce the expression of both AR mRNA and protein levels in prostate cancer cell lines, suggesting it inhibits the transcription of the AR gene itself.[7] This multi-level inhibition further weakens the AR signaling axis.

-

PPARγ Modulation: A secondary mechanism involves the selective modulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8][11] Activation of PPARγ by EPI-001 contributes to the inhibition of AR expression and activity, representing an AR-independent mode of action.[7][8]

The following diagram illustrates the central role of the AR signaling pathway in prostate cancer and the distinct mechanisms of action of LBD-targeted antiandrogens versus the NTD-inhibitor EPI-001.

Caption: EPI-001 action on AR-V7-mediated resistance.

Key Experimental Protocols for Studying EPI-001

Evaluating the efficacy and mechanism of AR NTD inhibitors requires a suite of specialized molecular and cellular biology assays. The following protocols provide a validated framework for this research.

Cell Viability and Proliferation Assay

This protocol determines the effect of EPI-001 on the viability and growth of prostate cancer cells. The choice of cell line is critical: LNCaP or VCaP are suitable for assessing effects on androgen-dependent, full-length AR, while 22Rv1 or LNCaP95 are essential for studying effects on AR variants. [12] Principle: Tetrazolium salts (e.g., MTT, WST) are reduced by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells. Alternatively, ATP-based assays (e.g., CellTiter-Glo) measure luminescence as an indicator of cell viability. [12][13] Methodology:

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. [13]2. Compound Treatment: Prepare serial dilutions of EPI-001 (e.g., 1 µM to 100 µM) in the appropriate cell culture medium. [7]Include a vehicle control (e.g., DMSO).

-

Incubation: Replace the medium in the wells with the EPI-001 dilutions or vehicle control. Incubate for a defined period (e.g., 72 hours to 7 days, as longer-term assays may be required for EPI-001). [7][12]4. Assay Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate as required, then measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol measures changes in the mRNA levels of AR-regulated genes, such as Prostate-Specific Antigen (KLK3), to quantify the inhibitory effect of EPI-001 on AR transcriptional activity.

Principle: Following treatment, total RNA is extracted, reverse-transcribed into cDNA, and then used as a template for PCR with gene-specific primers. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe. [14] Methodology:

-

Cell Treatment: Culture prostate cancer cells (e.g., LNCaP) in 6-well plates and treat with EPI-001 (e.g., 50 µM) or vehicle for a specified time (e.g., 16-24 hours). [15]2. RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH, RPL13A), and a real-time PCR master mix. [3]5. Thermal Cycling: Run the reaction on a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if EPI-001 inhibits the binding of the AR to the regulatory regions (e.g., enhancers) of its target genes.

Principle: Proteins are cross-linked to DNA in living cells using formaldehyde. The chromatin is then isolated and sheared into small fragments. An antibody specific to the protein of interest (AR) is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, the DNA is purified and analyzed by qPCR to quantify the amount of co-precipitated DNA corresponding to a specific gene locus. [16] Methodology:

-

Cross-linking: Treat cultured prostate cancer cells (e.g., VCaP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine. [17]2. Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (Micrococcal Nuclease). [18]3. Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an anti-AR antibody or a negative control (Normal IgG). [19]4. Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. [19]6. Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with Proteinase K to digest proteins.

-

DNA Purification: Purify the DNA using a PCR purification kit. [18]8. qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify a known AR binding region (e.g., the PSA enhancer) and a negative control region. The results will show the relative enrichment of the target DNA sequence, indicating protein binding.

The following diagram provides a high-level overview of the experimental workflow for evaluating an AR NTD inhibitor like EPI-001.

Caption: Experimental workflow for evaluating EPI-001.

Conclusion and Future Directions

EPI-001 and its next-generation successors represent a critical advancement in the treatment of CRPC. By targeting the AR NTD, these "aniten"-class drugs can overcome the primary mechanisms of resistance to current LBD-targeted therapies, including the expression of constitutively active AR splice variants. The preclinical data are compelling, showing potent inhibition of AR signaling and tumor growth in resistant models.

The ongoing clinical trials with EPI-7386 (masofaniten), both as a monotherapy and in combination with drugs like enzalutamide, will be pivotal in defining the clinical utility of this therapeutic strategy. [6][20]The continued development of NTD inhibitors holds the promise of providing a much-needed therapeutic option for patients with advanced, resistant prostate cancer, potentially re-sensitizing tumors to existing treatments or offering a new standard of care.

References

-

Brand, L.J., et al. (2015). EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer. Oncotarget. Available at: [Link]

-

Dal Mol, E., et al. (2016). EPI-001, a Compound Active against Castration-Resistant Prostate Cancer, Targets Transactivation Unit 5 of the Androgen Receptor. ACS Chemical Biology. Available at: [Link]

-

Myung, J.K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer. Journal of Clinical Investigation. Available at: [Link]

-

Andersen, R.J., et al. (2010). Regression of castrate-recurrent prostate cancer by a small-molecule inhibitor of the amino-terminus domain of the androgen receptor. Cancer Cell. Available at: [Link] (Note: Direct link may vary; search by title and journal).

-

Imamura, Y., & Sadar, M.D. (2016). Targeting Androgen Receptor Activation Function-1 with EPI to Overcome Resistance Mechanisms in Castration-Resistant Prostate Cancer. Clinical Cancer Research. Available at: [Link]

-

Wikipedia. (n.d.). EPI-001. Available at: [Link]

-

Grokipedia. (n.d.). EPI-001. Available at: [Link]

-

Myung, J.K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer. Journal of Clinical Investigation. Available at: [Link]

-

Sadar, M.D. (2011). Small Molecule Inhibitors Targeting the “Achilles' Heel” of Androgen Receptor Activity. Cancer Research. Available at: [Link]

-

Li, S. (2019). Chromatin Immunoprecipitation (ChIP) Assay Protocol. protocols.io. Available at: [Link]

-

ZM, Z., et al. (2021). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS ONE. Available at: [Link]

-

Wang, G., et al. (2022). Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective. Frontiers in Endocrinology. Available at: [Link]

-

Harki, D.A. (2016). Molecular Profiling of EPI-001: An Inhibitor of Androgen Receptor Signaling With a Disputed Mechanism of Action. Defense Technical Information Center. Available at: [Link]

-

Ben-Hamo, R., & Efroni, S. (2014). PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. (n.d.). EPI inhibits the growth of CRPC driven by AR variants. Available at: [Link]

-

Lorenzetti, S., et al. (2010). Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project. Reproductive Toxicology. Available at: [Link]

-

ResearchGate. (2016). (PDF) EPI-001, A Compound Active against Castration-Resistant Prostate Cancer, Targets Transactivation Unit 5 of the Androgen Receptor. Available at: [Link]

-

Wang, W.T., et al. (2004). The use of real-time quantitative PCR to detect circulating prostate-specific membrane antigen mRNA in patients with prostate carcinoma. Annals of Clinical & Laboratory Science. Available at: [Link]

-

de Visser, K.E., et al. (2021). Measurement of the Drug Sensitivity of Single Prostate Cancer Cells. Micromachines. Available at: [Link]

-

Kurek, R., et al. (2003). Quantitative Real-Time RT-PCR for Detection of Circulating Prostate-Specific Antigen mRNA Using Sequence-Specific Oligonucleotide Hybridization Probes in Prostate Cancer Patients. Urologia Internationalis. Available at: [Link]

-

Todenhöfer, T., et al. (2019). Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients. International Journal of Molecular Sciences. Available at: [Link]

-

CUSABIO. (n.d.). Cross-linking Chromatin immunoprecipitation (ChIP) Protocol. Available at: [Link]

-

Rettig, M., et al. (2023). Oral EPI-7386 in patients with metastatic castration-resistant prostate cancer. Journal of Clinical Oncology. Available at: [Link]

-

Kurek, R., et al. (2003). Quantitative PSA RT-PCR for Preoperative Staging of Prostate Cancer. The Prostate. Available at: [Link]

-

He, Y., et al. (2020). A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells. Journal of Biological Chemistry. Available at: [Link]

-

van der Kwast, T.H., et al. (1991). THE HUMAN PROSTATIC CANCER CELL LINE LNCaP AND ITS DERIVED SUBLINES. Erasmus University Repository. Available at: [Link]

-

Imamura, Y., & Sadar, M.D. (2016). Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer. Clinical Cancer Research. Available at: [Link]

-

RareCyte. (n.d.). RarePlex ARv7/SYP CTC Panel Kit. Available at: [Link]

-

Antonarakis, E.S. (2021). The Role of AR-V7 Testing in the Management of Metastatic CRPC. H&O. Available at: [Link]

-

Guo, Y., et al. (2002). Real-time quantitative RT-PCR assay of prostate-specific antigen and prostate-specific membrane antigen in peripheral blood for detection of prostate cancer micrometastasis. Duke University Scholars. Available at: [Link]

-

Demir, B., & Barlas, F.B. (2022). Cell Viability Assay with 3D Prostate Tumor Spheroids. Springer Nature Experiments. Available at: [Link]

-

ClinicalTrials.gov. (2020). Oral EPI-7386 in Patients with Castration-Resistant Prostate Cancer. Available at: [Link]

-

Kyriakopoulos, C. (2024). ESMO 2024: Phase 1/2 Trial of Oral Masofaniten (EPI-7386) in Combination with Enzalutamide Compared to Enzalutamide Alone in Metastatic Castration-Resistant Prostate Cancer. UroToday. Available at: [Link]

-

Kyriakopoulos, C.E., et al. (2025). EXTRA-PC: A phase II trial of masofaniten (EPI-7386) and enzalutamide for patients with treatment-naïve metastatic hormone-sensitive prostate cancer. JNCI Cancer Spectrum. Available at: [Link]

-

Benson, M.C. (1997). PCR Can Detect Miniscule Numbers of Cells That Are Expressing PSA. CancerNetwork. Available at: [Link]

Sources

- 1. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JCI - An androgen receptor N-terminal domain antagonist for treating prostate cancer [jci.org]

- 6. Frontiers | Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective [frontiersin.org]

- 7. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EPI-001 - Wikipedia [en.wikipedia.org]

- 9. upload.wikimedia.org [upload.wikimedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repub.eur.nl [repub.eur.nl]

- 14. karger.com [karger.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. protocols.io [protocols.io]

- 19. cusabio.com [cusabio.com]

- 20. ascopubs.org [ascopubs.org]

Preclinical Evolution and Methodological Framework of EPI-001 Derivatives in Castration-Resistant Prostate Cancer

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Mechanistic Imperative for NTD Inhibition

The androgen receptor (AR) remains the primary oncogenic driver in metastatic castration-resistant prostate cancer (mCRPC). Standard-of-care antiandrogens, such as enzalutamide and abiraterone, competitively bind to the AR’s ligand-binding domain (LBD). However, therapeutic resistance inevitably emerges through LBD point mutations, AR gene amplification, or the expression of constitutively active AR splice variants (e.g., AR-V7 and AR-V567es) that completely lack the LBD[1].

To circumvent LBD-driven resistance, preclinical drug development has pivoted toward the intrinsically disordered N-terminal domain (NTD) of the AR. The NTD contains the Activation Function-1 (AF-1) region, which is essential for AR transcriptional activity and is conserved across all known resistance variants[2]. EPI-001 was identified as the first-in-class small molecule to covalently bind to the Tau-5 subdomain of the NTD, disrupting critical protein-protein interactions with co-activators like CBP and RAP74[1].

AR Signaling & NTD Inhibition Pathway: EPI-7386 bypasses LBD resistance by targeting the NTD.

The Evolutionary Trajectory of EPI Derivatives

The transition from the foundational EPI-001 molecule to clinical-stage candidates illustrates a classic structure-activity relationship (SAR) optimization aimed at overcoming severe metabolic liabilities.

First-Generation: EPI-001 and EPI-506

EPI-001 is a stereoisomeric mixture that provided the initial proof-of-concept, demonstrating the ability to block androgen-induced proliferation without significant toxicity in murine models[2]. Its most potent stereoisomer, EPI-002 (ralaniten), was formulated into a triacetate prodrug, EPI-506 (ralaniten acetate) , to improve oral bioavailability[3].

Despite advancing to a Phase 1 clinical trial (NCT02606123), EPI-506 development was halted. Causality of Failure: Long-term exposure to ralaniten upregulated UGT2B enzymes in prostate cancer cells. This led to rapid glucuronidation of the drug, drastically reducing its half-life and potency, which subsequently required an unmanageable pill burden (up to 3600 mg/day) to achieve sub-therapeutic exposures[3].

Second-Generation: EPI-7386

To engineer around this metabolic bottleneck, EPI-7386 was developed. It was rationally designed to resist UGT2B-mediated glucuronidation, resulting in a highly stable pharmacokinetic (PK) profile[4]. EPI-7386 demonstrates a 20-fold improvement in in vitro cellular potency compared to first-generation anitens and exhibits a terminal half-life of >360 minutes in human hepatocytes[4].

Table 1: Quantitative Preclinical Pharmacokinetics and Efficacy

| Compound | Generation | Target Domain | Key Preclinical/Clinical Outcome | Metabolic Liability / PK Profile |

| EPI-001 / EPI-002 | 1st Gen | AR-NTD (Tau-5) | Proof-of-concept; reduced CRPC tumor growth. | High stereoisomeric complexity; rapid clearance. |

| EPI-506 (Ralaniten acetate) | 1st Gen (Prodrug) | AR-NTD (Tau-5) | Halted in Phase 1 due to high pill burden. | Rapid glucuronidation by UGT2B enzymes[3]. |

| EPI-7386 | 2nd Gen | AR-NTD (Tau-5) | 20x higher potency; Phase 1/2 ongoing[5]. | Highly stable; t1/2 > 360 min in vitro; 5.8h in mouse[4]. |

Self-Validating Preclinical Methodologies

Validating NTD inhibitors requires specialized assays because the AR-NTD is intrinsically disordered, rendering traditional X-ray crystallography ineffective. As an Application Scientist, ensuring that every protocol is a self-validating system—where intrinsic controls isolate the mechanism of action—is paramount.

Preclinical Workflow for NTD Inhibitors: From target validation to clinical trial progression.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Because the NTD lacks a fixed 3D structure, we cannot use standard docking validation. CETSA provides a self-validating biophysical readout: if EPI-7386 directly binds the NTD in live cells, the ligand-protein complex will exhibit thermal stabilization compared to an unbound control[6]. Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture LNCaP95 cells (which express both AR-FL and AR-V7) in RPMI medium. Treat the experimental cohort with 10 µM EPI-7386 and the control cohort with DMSO vehicle for 2 hours.

-

Thermal Gradient Application: Aliquot the cell suspensions into PCR tubes. Subject the tubes to a stringent temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooldown at 25°C.

-

Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

-

Quantification: Analyze the soluble supernatant via Western blot using an AR-NTD specific antibody.

-

Validation: A rightward shift in the melting temperature (Tm) curve exclusively in the EPI-7386 treated group mathematically confirms direct physical engagement with the AR-NTD[6].

Protocol 2: In Vivo Efficacy in Enzalutamide-Resistant Xenografts

Causality & Logic: To prove superiority over standard-of-care, the in vivo model must inherently resist LBD inhibitors. Utilizing castrated mice bearing LNCaP95 xenografts isolates the NTD-inhibition mechanism. If the enzalutamide arm fails to halt tumor growth while the EPI-7386 arm succeeds, the causality of AR-V7 circumvention is definitively proven[5]. Step-by-Step Methodology:

-

Inoculation: Inject 2x10^6 LNCaP95 cells suspended in Matrigel subcutaneously into the right flank of castrated male NOD/SCID mice.

-

Baseline Establishment: Monitor tumor volume using digital calipers until tumors reach an average volume of ~100-150 mm³ (confirming castration resistance).

-

Randomization & Dosing: Randomize mice into three cohorts (n=10/group): Vehicle control, Enzalutamide (10 mg/kg), and EPI-7386 (30 mg/kg). Administer treatments via daily oral gavage.

-

Monitoring: Measure tumor volume bi-weekly and body weight weekly to assess gross toxicity and therapeutic index.

Future Directions: Combinatorial Blockade

Preclinical data indicates that inhibiting the AR at two independent domains yields synergistic effects. EPI-7386 is currently being evaluated in a Phase 1/2 clinical trial (NCT05075577) in combination with enzalutamide[7]. By simultaneously targeting the LBD and the NTD, this combinatorial strategy aims to achieve a deeper, broader inhibition of androgen biology, potentially preventing the selective pressure that leads to AR-V7 expression in mCRPC patients[7].

References

-

ASCO Publications: Preclinical and clinical pharmacology of EPI-7386, an androgen receptor N-terminal domain inhibitor for castration-resistant prostate cancer.4

-

MDPI (Cancers): Emerging Therapeutic Approaches to Engage the Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer.1

-

ACS Pharmacology & Translational Science: Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies.3

-

PR Newswire: ESSA Pharma Announces the Presentation of Preclinical Data Characterizing the Mechanism of Action of EPI-7386.6

-

Urology Times: Combo of novel NTD inhibitor plus enzalutamide explored in mCRPC.7

-

AUA Journals: MP79-04 The Preclinical Characterization and Development of EPI-7386, an N-Terminal Domain Androgen Receptor Inhibitor.5

-

PMC (NIH): Grappling with the androgen receptor—a new approach for treating advanced prostate cancer.2

Sources

- 1. mdpi.com [mdpi.com]

- 2. Grappling with the androgen receptor—a new approach for treating advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. auajournals.org [auajournals.org]

- 6. ESSA Pharma Announces the Presentation of Preclinical Data Characterizing the Mechanism of Action of EPI-7386 [prnewswire.com]

- 7. urologytimes.com [urologytimes.com]

Unlocking the Androgen Receptor's Achilles' Heel: A Technical Whitepaper on EPI-001

Executive Summary

For decades, the standard of care for advanced prostate cancer has relied on targeting the C-terminal Ligand-Binding Domain (LBD) of the Androgen Receptor (AR). However, the inevitable emergence of castration-resistant prostate cancer (CRPC)—driven by constitutively active AR splice variants lacking the LBD—has exposed the critical flaw in this paradigm[1].

EPI-001 represents a first-in-class paradigm shift. Rather than competing with androgens at the LBD, EPI-001 covalently binds to the intrinsically disordered N-terminal domain (NTD) of the AR[1]. By targeting the transactivation unit 5 (Tau-5) within the activation function-1 (AF-1) region, EPI-001 effectively neutralizes both wild-type AR and truncated splice variants[2]. This whitepaper provides an in-depth analysis of EPI-001’s chemical architecture, mechanistic nuances, and the self-validating experimental protocols required to accurately study its pharmacology in vitro.

Chemical Identity and Structural Dynamics

EPI-001 is a bisphenol A derivative characterized by a reactive chlorohydrin moiety. This structural feature is not merely a scaffold; it acts as a covalent warhead that alkylates specific residues within the AR NTD[3].

Because EPI-001 possesses two stereogenic centers, it exists as a mixture of four stereoisomers[2]. Extensive chiral resolution has demonstrated that the (2R, 20S) stereoisomer—designated as EPI-002 or ralaniten—exhibits the optimal pharmacological profile for AR inhibition[1].

Table 1: Physicochemical and Pharmacological Properties

| Property | Specification |

| IUPAC Name | 3-(4-[2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy)propane-1,2-diol |

| CAS Number | 227947-06-0[4] |

| Chemical Formula | C21H27ClO5[1] |

| Molar Mass | 394.89 g/mol [1] |

| Primary Target | AR N-Terminal Domain (AF-1 / Tau-5)[2] |

| Inhibition IC50 | ~6 μM (AR NTD transactivation)[4] |

| Optimal Solubilization | ≥ 2.5 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline)[4] |

Mechanistic Paradigm: Targeting the Intrinsically Disordered NTD

The AR NTD is highly flexible and intrinsically disordered, making it a notoriously difficult target for traditional structure-based drug design. EPI-001 overcomes this by utilizing its chlorohydrin group to form a covalent adduct with the partially folded Tau-5 region of the NTD[2].

Causality of Inhibition: The transcriptional activity of the AR relies on the recruitment of essential coactivators (such as CBP and RAP74) and an interaction between the N-terminal and C-terminal domains (N/C interaction)[5]. EPI-001 binding physically alters the folding of the AF-1 region, sterically hindering these critical protein-protein interactions[5]. Crucially, because EPI-001 does not interact with the LBD, it does not prevent androgen binding or nuclear translocation, yet it renders the receptor transcriptionally inert[6].

Fig 1: EPI-001 disrupts AR signaling via NTD covalent binding and coactivator blockade.

Polypharmacology and Disputed Mechanisms

A thorough scientist must acknowledge the polypharmacological nuances of any compound. While EPI-001 is a potent AR inhibitor, molecular profiling indicates it possesses general thiol-alkylating activity[7]. Furthermore, it acts as a selective modulator of peroxisome proliferator-activated receptor-gamma (PPARγ)[7] and can inhibit CYP2E1 expression[8]. Recent biophysical assays also demonstrate that EPI-001 partitions into and enhances AR phase separation (condensates) in vitro, suggesting its mechanism involves altering the biophysical state of the AR beyond simple steric blockade[9].

Experimental Workflows: A Self-Validating System

When working with covalent inhibitors that possess potential off-target thiol-alkylating properties, experimental design must be rigorously controlled. If a compound broadly alkylates cellular proteins, it will cause generalized cytotoxicity, creating a false positive for target-specific efficacy.

To ensure trustworthiness, I have designed the following Self-Validating Protocol . It utilizes orthogonal assays to prove that EPI-001's toxicity is AR-dependent, and that its binding is strictly localized to the NTD.

Fig 2: Self-validating in vitro workflow for confirming EPI-001's NTD-specific mechanism.

Protocol: Orthogonal Validation of AR-NTD Target Engagement

Phase 1: Formulation and Solubilization

Causality: EPI-001 is highly hydrophobic. Improper solubilization leads to drug precipitation, resulting in erratic dosing and irreproducible data.

-

Prepare a 25.0 mg/mL master stock of EPI-001 in 100% molecular-grade DMSO.

-

For in vitro working solutions, utilize a step-wise addition: Add 10% volume of the DMSO stock to 90% volume of a pre-warmed (37°C) 20% SBE-β-CD in Saline solution[4].

-

Sonicate for 5 minutes. This yields a clear solution (≥ 2.5 mg/mL) that prevents phase separation during cell culture administration[4].

Phase 2: Dual Cell-Line Viability Counter-Screen

Causality: To prove that EPI-001 is not simply a toxic alkylating agent, we test it on LNCaP cells (which require AR for survival) and PC3 cells (which lack functional AR and are AR-independent)[6].

-

Seed LNCaP and PC3 cells in 96-well plates at

cells/well. -

Treat both lines with a dose-response gradient of EPI-001 (0.1 μM to 100 μM) for 7 days[4].

-

Measure viability using an alamarBlue assay.

-

Validation Check: A successful assay will show dose-dependent cell death in LNCaP cells, while PC3 cells remain viable at therapeutic concentrations[3]. If PC3 cells die equally, the compound has precipitated or is exhibiting non-specific toxicity.

Phase 3: LBD-Exclusion via Fluorescence Polarization

Causality: To definitively prove EPI-001 does not act like traditional antiandrogens (e.g., bicalutamide), we must show it does not bind the LBD[6].

-

Utilize a PolarScreen Androgen Receptor Competitor Assay kit.

-

Incubate recombinant AR-LBD with a high-affinity fluorescent androgen ligand (fluoromone).

-

Introduce EPI-001 at concentrations ranging from 0.1 nM to 100 μM[6].

-

Measure fluorescence polarization (excitation 470 nm, emission 530 nm)[10].

-

Validation Check: Bicalutamide (positive control) will displace the fluoromone, lowering polarization. EPI-001 must not compete with the fluoromone, maintaining high polarization, thereby proving LBD exclusion[6].

Phase 4: Reporter Assay with Constitutively Active Variants

Causality: To prove the drug acts directly on the NTD, it must inhibit AR variants that completely lack the C-terminal LBD[5].

-

Transiently transfect LNCaP cells with a PSA(6.1 kb)-luciferase reporter and an expression vector for an LBD-deleted AR variant (e.g., ARI-653 or AR-V7)[6].

-

Treat with 50 μM EPI-001 for 24 hours[4].

-

Quantify luciferase expression.

-

Validation Check: Because the AR variant lacks an LBD, traditional antiandrogens will fail to inhibit luminescence. EPI-001 must significantly quench the luciferase signal, validating its NTD-specific mechanism[5].

Conclusion

EPI-001 is a foundational tool compound that has redefined the boundaries of nuclear receptor pharmacology. By proving that intrinsically disordered domains can be effectively drugged via covalent modulation, it has paved the way for next-generation therapeutics (such as ralaniten and its analogs) aimed at eradicating castration-resistant prostate cancer. When utilized with the rigorous, self-validating protocols outlined above, EPI-001 serves as an unparalleled probe for investigating AR biology.

References

1.1 - wikipedia.org 2.2 - nih.gov 3.10 - nih.gov 4.4 - medchemexpress.com 5.6 - livingtumorlab.com 6.3 - scispace.com 7.7 - biocrick.com 8.5 - aacrjournals.org 9.8 - mdpi.com 10.11 - dtic.mil 11.9 - biorxiv.org

Sources

- 1. EPI-001 - Wikipedia [en.wikipedia.org]

- 2. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. livingtumorlab.com [livingtumorlab.com]

- 7. EPI-001 | CAS:227947-06-0 | AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Note: In Vivo Xenograft Models for Evaluating EPI-001 Efficacy in Castration-Resistant Prostate Cancer (CRPC)

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Scientific Rationale: The Paradigm Shift in AR Targeting

The androgen receptor (AR) remains the primary therapeutic target in prostate cancer. However, traditional antiandrogens (e.g., enzalutamide, bicalutamide) target the C-terminal ligand-binding domain (LBD). This inevitably leads to resistance mechanisms, most notably the emergence of constitutively active AR splice variants (such as AR-V7) that lack the LBD but retain transcriptional activity[1].

EPI-001 represents a first-in-class small molecule that bypasses LBD-mediated resistance. It binds specifically to the activation function-1 (AF-1) region within the intrinsically disordered N-terminal domain (NTD) of the AR[2]. By blocking the NTD, EPI-001 inhibits essential protein-protein interactions (such as with the co-activator CBP) required for transactivation[2]. Crucially, because splice variants like AR-V7 retain the NTD, EPI-001 effectively neutralizes both full-length AR and LBD-truncated variants[1]. Furthermore, EPI-001 does not induce AR nuclear translocation or DNA binding, distinguishing its mechanism entirely from conventional antiandrogens[3].

Mechanism of EPI-001 inhibiting both full-length AR and AR-V7 via NTD blockade.

Experimental Design: Xenograft Model Selection

Selecting the correct cell line is the most critical variable in evaluating EPI-001. Xenografts provide the necessary systemic pharmacokinetics and tumor microenvironment that in vitro assays lack.

Table 1: Prostate Cancer Cell Lines for EPI-001 Xenograft Modeling

| Cell Line | AR Status | Characteristics & Utility in EPI-001 Testing | Expected EPI-001 Response |

| LNCaP | AR-Positive (T877A Mutation) | Androgen-dependent. Used to model the transition to CRPC via host castration. | High (Tumor Regression)[2] |

| 22Rv1 | AR-Positive & AR-V7 Positive | Castration-resistant. Ideal for testing efficacy against LBD-independent splice variants. | High (Growth Inhibition)[1] |

| LNCaP95 | AR-Positive & AR-V7 Positive | Enzalutamide-resistant. Robust model for advanced, drug-resistant CRPC. | High (Growth Inhibition)[1] |

| PC3 / DU145 | AR-Null (Negative) | Lacks functional AR. Crucial negative control to prove EPI-001's on-target specificity. | None (Continued Growth)[2] |

Expert Insight: Always run a parallel cohort of PC3 or DU145 xenografts. If EPI-001 shrinks an AR-null tumor, it indicates off-target generalized cytotoxicity rather than specific AR-NTD antagonism[2].

Detailed Step-by-Step Methodology

Phase 1: Cell Preparation and Inoculation

-

Harvesting: Harvest LNCaP or 22Rv1 cells at 70-80% confluence to ensure logarithmic growth phase viability.

-

Matrix Suspension: Resuspend cells (

cells per mouse) in a 1:1 mixture of serum-free media and Matrigel.-

Causality: Matrigel provides essential extracellular matrix (ECM) proteins that prevent immediate apoptosis upon injection, drastically reducing the latency period for xenograft engraftment.

-

-

Inoculation: Inject 100 µL of the cell suspension subcutaneously (s.c.) into the right flank of intact, male immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

Phase 2: Tumor Establishment and Surgical Castration

-

Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

. -

Surgical Castration: Once tumors reach a palpable and well-vascularized volume of ~100 mm³ , perform bilateral orchiectomy (surgical castration) under isoflurane anesthesia[2].

-

Causality: Castrating at 100 mm³ rather than at the time of inoculation ensures the tumor is fully established. This forces the existing tumor to adapt to androgen deprivation, accurately mimicking the clinical recurrence of CRPC[4].

-

Phase 3: EPI-001 Dosing Regimen

-

Acclimation: Allow mice 4 days post-castration to recover and for systemic androgen levels to deplete[2].

-

Administration: Administer EPI-001 intravenously (i.v.) at a dose of 50 mg/kg body weight every other day[2].

-

Vehicle: Use a standardized DMSO/lipid formulation compatible with i.v. delivery to ensure systemic bioavailability.

-

-

Control Group: Administer an equal volume of the vehicle to a randomized control cohort.

Phase 4: Endpoint Analysis

-

Harvesting: Sacrifice animals after 14–28 days of treatment. Excise tumors, weigh them, and snap-freeze half in liquid nitrogen for molecular analysis; fix the other half in 10% formalin for immunohistochemistry (IHC).

-

Biomarker Validation: Perform RT-qPCR on the frozen tissue to measure AR-regulated transcripts (e.g., KLK3/PSA, NKX3.1, TMPRSS2). EPI-001 must show a significant reduction in these specific transcripts to confirm on-target NTD inhibition[5].

In vivo workflow for CRPC xenograft modeling and EPI-001 efficacy testing.

Expected Results & Quantitative Data Summaries

Based on validated preclinical data, EPI-001 demonstrates profound efficacy in AR-dependent models without inducing generalized toxicity.

Table 2: Expected Tumor Volume Responses (Post-Castration)

| Xenograft Model | Treatment Group | Starting Volume (Day 0) | Expected Volume (Day 14) | Interpretation |

| LNCaP | Vehicle Control | ~100 mm³ | ~148 mm³ | Unchecked CRPC progression. |

| LNCaP | EPI-001 (50 mg/kg) | ~100 mm³ | ~73 mm³ | Active Tumor Regression via AR-NTD blockade[2]. |

| PC3 | Vehicle Control | ~56 mm³ | ~120 mm³ | Normal AR-independent growth. |

| PC3 | EPI-001 (50 mg/kg) | ~56 mm³ | ~115 mm³ | No Response. Confirms EPI-001 is specific to AR[2]. |

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. Use the following logical checks:

-

The Specificity Check (False Positive Identification):

-

Observation: PC3 or DU145 xenografts show reduced growth under EPI-001 treatment.

-

Diagnosis: EPI-001 is acting off-target. This is often due to formulation errors (e.g., excessive DMSO concentration causing systemic toxicity) or dosing miscalculations[2].

-

-

The Efficacy Check (False Negative Identification):

-

Observation: LNCaP xenografts do not regress under EPI-001 treatment.

-

Diagnosis: Verify the success of the surgical castration by measuring serum testosterone levels via ELISA. If testosterone remains high, the tumor is not relying on the ligand-independent pathways that EPI-001 is designed to intercept. Alternatively, check the stability of the EPI-001 compound, as some derivatives can be metabolically unstable[6].

-

-

The Mechanistic Check (Molecular Validation):

-

Observation: Tumor shrinks, but NKX3.1 and TMPRSS2 mRNA levels remain unchanged.

-

Diagnosis: The tumor shrinkage may be due to generalized necrosis or animal weight loss rather than targeted AR inhibition. True EPI-001 efficacy must correlate with a drop in AR-driven gene expression[5].

-

References

-

Andersen, R. J., et al. (2010). "Regression of Castrate-Recurrent Prostate Cancer by a Small-Molecule Inhibitor of the Amino-Terminus Domain of the Androgen Receptor." Cancer Cell. Available at: [Link]

-

Wikipedia Contributors. "EPI-001." Wikimedia Foundation. Available at: [Link]

-

Myung, J. K., et al. (2016). "Targeting Androgen Receptor Activation Function-1 with EPI to Overcome Resistance Mechanisms in Castration-Resistant Prostate Cancer." Clinical Cancer Research / AACR Journals. Available at: [Link]

-

Brand, L. J., et al. (2015). "EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer." Oncotarget / NIH. Available at: [Link]

-

Myung, J. K., et al. (2013). "An androgen receptor N-terminal domain antagonist for treating prostate cancer." Journal of Clinical Investigation (JCI). Available at: [Link]

-

Lu, J., et al. (2015). "Androgen receptor and its splice variants in prostate cancer." Translational Andrology and Urology / NIH. Available at: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. livingtumorlab.com [livingtumorlab.com]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. Androgen receptor and its splice variants in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - An androgen receptor N-terminal domain antagonist for treating prostate cancer [jci.org]

- 6. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Concentration Optimization for EPI-001 in In Vitro Assays

Abstract & Scope

EPI-001 is a first-in-class small molecule antagonist that targets the intrinsically disordered N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2] Unlike standard antiandrogens (e.g., enzalutamide) that target the ligand-binding domain, EPI-001 covalently binds to the Tau-5 region of the NTD, blocking protein-protein interactions required for transcriptional activity.[1]

The Critical Challenge: EPI-001 contains a chlorohydrin moiety that functions as a thiol alkylator.[1] While selective for the AR-NTD at lower concentrations, it exhibits "promiscuous" reactivity with other cysteine-rich proteins (such as Protein Disulfide Isomerase - PDI) at higher concentrations.[1] Therefore, determining the optimal concentration is not just about potency; it is about defining the therapeutic window between specific AR inhibition and general thiol-mediated cytotoxicity.

This guide details the protocol for establishing this window using a "Negative Control First" strategy.

Mechanism of Action (MOA)

Understanding the MOA is vital for assay design. EPI-001 does not prevent nuclear translocation; it prevents the recruitment of transcriptional machinery (CBP, RAP74) to the AR.[2]

Figure 1: Mechanism of Action. EPI-001 covalently binds the AR-NTD, blocking co-activator recruitment.[1][3] Note the off-target pathway (dashed red) triggered at supra-optimal concentrations.[1]

Solubility & Handling

EPI-001 is hydrophobic and chemically reactive.[1] Proper handling is prerequisite to reproducible data.[1]

| Parameter | Specification | Notes |

| Solvent | DMSO (Anhydrous) | Critical: Moisture in DMSO can hydrolyze the chlorohydrin, reducing potency.[1] |

| Stock Conc. | 50 mM | Dissolve 19.7 mg in 1 mL DMSO.[1] |

| Storage | -20°C or -80°C | Store in single-use aliquots. Avoid freeze-thaw cycles.[1][4] |

| Working Conc. | 1 | Precipitates in aqueous media >100 |

| Stability | < 24 hours in media | Prepare fresh dilutions immediately before adding to cells. |

Experimental Protocols

Phase 1: The "Ceiling" Assay (Nonspecific Toxicity)

Goal: Determine the concentration where EPI-001 kills cells via off-target mechanisms (e.g., PDI inhibition).[1]

Rationale: To prove specific AR inhibition, you must show the compound does not kill AR-negative cells at the effective dose. Cell Lines: PC3 or DU145 (Androgen Receptor Negative ).

-

Seeding: Seed PC3 cells at 3,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS. Incubate for 24h.

-

Treatment: Prepare serial dilutions of EPI-001 in media (0, 1, 5, 10, 25, 50, 75

M).-

Control: DMSO vehicle (ensure final DMSO < 0.5%).[1]

-

-

Incubation: Incubate for 72 hours.

-

Readout: Perform CellTiter-Glo or MTT assay.

-

Analysis: Plot dose-response. The IC50 here represents the nonspecific toxicity threshold.

-

Target Result: Toxicity IC50 should ideally be > 30

M.[1]

-

Phase 2: The "Floor" Assay (Specific Efficacy)

Goal: Determine the concentration required to inhibit AR transcriptional activity.

Rationale: LNCaP cells rely on AR for growth and PSA production.[1] Cell Lines: LNCaP (Androgen Receptor Positive ).

-

Seeding: Seed LNCaP cells at 5,000 cells/well in RPMI-1640 + 10% Charcoal-Stripped FBS (CSS).

-

Note: CSS removes endogenous androgens, allowing you to control stimulation.

-

-

Starvation: Incubate 24h in CSS media to quiet the AR pathway.

-

Stimulation & Treatment:

-

Replace media with RPMI + 10% CSS containing 1 nM R1881 (synthetic androgen).[1]

-

Immediately add EPI-001 dilutions (0, 1, 5, 10, 20, 30

M).

-

-

Incubation:

-

Readout:

-

Primary: RT-qPCR for PSA (KLK3) gene expression normalized to GAPDH.

-

Secondary: Proliferation (MTT/Crystal Violet).[1]

-

Data Analysis & Optimization Logic

The "Optimal Concentration" is the range where specific inhibition is maximal, and nonspecific toxicity is minimal.

Calculated Parameters:

-

IC50 (Specific): Concentration inhibiting PSA mRNA by 50% in LNCaP.[1] (Expected: ~4–8

M).[1] -

IC50 (Tox): Concentration reducing viability by 50% in PC3.[1] (Expected: >25

M).[1][5] -

Therapeutic Index (In Vitro):

[1]

Interpretation Table:

| Observed Range | Interpretation | Action |

| < 2 | Low engagement | Likely ineffective; below threshold for covalent binding.[1] |

| 5 – 10 | Optimal Window | High specific AR inhibition; minimal off-target effects.[1] |

| 15 – 25 | Mixed Mechanism | AR is inhibited, but cellular stress (UPR) begins. Use with caution. |

| > 30 | Nonspecific | General thiol alkylation dominates.[1] Data is unreliable for AR specificity. |

Workflow Diagram

Figure 2: Optimization Workflow. Parallel assays in AR- and AR+ lines define the valid experimental window.

Troubleshooting & Nuances

-

"My IC50 is shifting."

-

"I see toxicity in PC3 cells at 10

M." -

Validation of Target Engagement:

-

Since EPI-001 does not degrade AR (unlike PROTACs), Western Blot will show stable AR levels.[1]

-

Success Marker: Stable AR protein levels but decreased PSA protein levels.

-

References

-

Andersen, R. J., et al. (2010). Regression of castrate-recurrent prostate cancer by a small-molecule inhibitor of the amino-terminus domain of the androgen receptor.[2][7] Cancer Cell, 17(6), 535-546.[1][2][7] Link

-

Myung, J. K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer.[1] Journal of Clinical Investigation, 123(7), 2948-2960. Link[1]

-

Brand, L. J., et al. (2015). EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer.[1][7][8] Oncotarget, 6(6), 3811.[7] Link

-

De Mol, E., et al. (2016). EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor. ACS Chemical Biology, 11(9), 2499-2505.[1] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. EPI-001 - Wikipedia [en.wikipedia.org]

- 4. P4HB Inhibitor Screening Assay Kit (ab139480) | Abcam [abcam.co.jp]

- 5. Enhanced inhibition of protein disulfide isomerase and anti-thrombotic activity of a rutin derivative: rutin:Zn complex - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01135F [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: EPI-001 Administration and Dosage in Mouse Models

Abstract & Scientific Rationale

EPI-001 is a first-in-class small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] Unlike conventional antiandrogens (e.g., enzalutamide, bicalutamide) that target the C-terminal ligand-binding domain (LBD), EPI-001 covalently binds to the Tau-5 region of the NTD. This unique mechanism allows it to block AR transcriptional activity even in the presence of constitutively active AR splice variants (e.g., AR-V7) that lack the LBD—a primary driver of Castration-Resistant Prostate Cancer (CRPC).

This guide provides a standardized, field-validated protocol for the formulation and administration of EPI-001 in murine models. It addresses the compound's specific physicochemical challenges, particularly its hydrophobicity and metabolic instability, to ensure reproducible in vivo data.

Compound Properties & Formulation Strategy

Physicochemical Profile[1]

-

Chemical Name: 3-(4-(2-(4-(3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol

-

Class: Bisphenol A Diglycidyl Ether (BADGE) derivative.

-

Molecular Weight: 394.89 g/mol .[1]

-

Solubility: Poor in water; Soluble in DMSO (>20 mg/mL) and Ethanol.

-

Stability: EPI-001 contains a chlorohydrin moiety that can convert to an epoxide in vivo, which is reactive. Fresh preparation of dosing solutions is critical .

Vehicle Selection (The "Senior Scientist" Insight)

EPI-001 is highly hydrophobic. Using 100% DMSO is toxic to mice. A co-solvent system or suspension is required.[2]

-

For Intravenous (IV) Injection: We utilize a co-solvent system of DMSO, Tween 80, and Saline to maintain solubility while minimizing hemolysis and phlebitis.

-

For Oral Gavage (PO): A suspension in Carboxymethylcellulose (CMC) is preferred for higher dosing volumes and reduced vehicle toxicity over chronic schedules.

Formulation Protocols

Reagent Preparation

-

Vehicle A (IV Administration): 5% DMSO / 5% Tween 80 / 90% Sterile Saline (0.9% NaCl).

-

Vehicle B (Oral Administration): 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in ddH2O.

Protocol: Preparation of 50 mg/kg Dosing Solution (IV)

Target Concentration: 5 mg/mL (assuming 10 mL/kg dosing volume).

-

Weigh: Accurately weigh 10 mg of EPI-001 powder.

-

Dissolve (Stock): Add 100 µL of 100% sterile DMSO. Vortex vigorously until completely dissolved.[3] Note: Sonicate for 30 seconds if particles persist.

-

Add Surfactant: Add 100 µL of Tween 80 to the DMSO stock. Vortex gently to mix.

-

Dilute: Slowly add 1.8 mL of warm (37°C) sterile saline dropwise while vortexing.

-

Critical Step: Adding saline too fast can cause irreversible precipitation. If cloudiness occurs, sonicate immediately.

-

-

Filter: Pass through a 0.22 µm PES syringe filter (optional, but recommended for IV; account for volume loss).

Mechanism of Action & Experimental Logic

The following diagram illustrates the unique intervention point of EPI-001 compared to standard therapies.

Figure 1: Mechanism of Action.[1][4][5][6][7][8][9] EPI-001 bypasses the LBD resistance mechanism by targeting the NTD directly.

In Vivo Administration Protocols

Dosage Standards

| Parameter | Standard Protocol | High Dose / Resistant Models |

| Dose | 50 mg/kg | 80 - 100 mg/kg |

| Route | Intravenous (IV) or Oral (PO) | Oral Gavage (PO) |

| Frequency | Once Daily (QD) | Once Daily (QD) |

| Duration | 14 - 21 Days | Up to 28 Days |

| Volume | 10 mL/kg (e.g., 200 µL for 20g mouse) | 10 mL/kg |

Note: 50 mg/kg is the established efficacious dose for LNCaP xenografts (Andersen et al., 2010).

Workflow Diagram

Figure 2: Daily Experimental Workflow.

Detailed Step-by-Step Procedure

Protocol A: Intravenous Injection (Tail Vein)

Best for: Initial pharmacokinetic (PK) studies or short-term efficacy (7-14 days).

-

Warm the Mice: Place mice in a heating chamber or under a heat lamp for 5-10 minutes to dilate tail veins.

-

Load Syringe: Draw up the specific volume (e.g., 200 µL) of the 5% DMSO/Tween/Saline formulation into a 1mL syringe with a 27G or 29G needle. Ensure no air bubbles.

-

Restrain: Place mouse in a restrainer.

-

Inject: Clean tail with alcohol. Insert needle bevel-up into the lateral tail vein.

-

Check: A proper IV injection will show the vein clearing (becoming transparent) as the fluid enters. If a "bleb" (bump) forms, you are subcutaneous (SC)—stop immediately.

-

-

Hemostasis: Apply gentle pressure to the injection site for 30 seconds to stop bleeding.

Protocol B: Oral Gavage

Best for: Long-term efficacy studies (>14 days) and minimizing stress.

-

Formulation: Use the CMC/Tween suspension . Ensure the suspension is uniform; vortex immediately before drawing into the syringe.

-

Load Syringe: Use a 1mL syringe with a standard gavage needle (20G or 22G bulb-tipped).

-

Restrain: Scruff the mouse firmly to immobilize the head and straighten the esophagus.

-

Insert: Gently pass the gavage needle along the roof of the mouth and down the esophagus. Do not force.

-

Dispense: Depress plunger smoothly.

-

Return: Return mouse to cage and monitor for 5 minutes (signs of aspiration: gasping, blue extremities).

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Precipitation in Syringe | Saline added too quickly to DMSO stock. | Add saline dropwise to the DMSO/Tween mix while vortexing. Keep solution warm (37°C). |

| Tail Necrosis (IV) | Extravasation of DMSO vehicle. | Ensure needle is fully in the vein. If SC injection occurs, stop. Do not inject >10% DMSO IV. |

| Weight Loss (>15%) | Drug toxicity or Vehicle intolerance. | Switch to Oral Gavage with CMC vehicle. Provide gel food/hydration support. |

| Inconsistent Tumor Data | Drug instability (Epoxide formation). | Prepare fresh daily. Do not store formulated EPI-001 solution overnight. |

References

-

Andersen, R. J., et al. (2010).[6][7][9] Regression of castrate-recurrent prostate cancer by a small-molecule inhibitor of the amino-terminus domain of the androgen receptor.[1][6][7] Cancer Cell, 17(6), 535-546.[6][7]

-

Myung, J. K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer.[1][6][7][8][9] Journal of Clinical Investigation, 123(7), 2948-2960.

-

Brand, L. J., et al. (2015).[7] EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer.[1][7] Oncotarget, 6(6), 3811–3824.[7]

-

Sadar, M. D. (2011).[7][9] Small molecule inhibitors targeting the “Achilles' heel” of androgen receptor activity.[7] Cancer Research, 71(4), 1208-1213.[7]

Sources

- 1. EPI-001 - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. apexbt.com [apexbt.com]

- 8. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. upload.wikimedia.org [upload.wikimedia.org]

Application Note: Western Blot Profiling of Androgen Receptor Dynamics Following EPI-001 Treatment

Target Audience: Researchers, scientists, and drug development professionals. Applications: Target engagement, mechanism of action (MoA) validation, and castration-resistant prostate cancer (CRPC) biomarker profiling.

Mechanistic Rationale & Target Biology

EPI-001 represents a paradigm shift in prostate cancer therapeutics. Unlike classical antiandrogens (e.g., enzalutamide) that competitively inhibit the C-terminal ligand-binding domain (LBD), EPI-001 is a bisphenol A-derived compound that covalently binds the intrinsically disordered N-terminal domain (NTD) of the androgen receptor (AR)[1]. Specifically, it targets Transactivation Unit 5 (Tau-5), sterically occluding essential protein-protein interactions with co-activators such as CBP and RAP74[2].

Crucially for assay design,1 demonstrated that EPI-001 exhibits a secondary mechanism of action: it acts as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator[1]. This modulation indirectly represses endogenous AR mRNA synthesis, resulting in a profound, proteasome-independent loss of AR protein[1].

Therefore, Western blot analysis is not merely a supplementary assay for EPI-001—it is the definitive method to quantify this dual-layered efficacy. It captures both the depletion of the full-length AR (AR-FL) pool and the suppression of constitutively active, LBD-truncated splice variants (e.g., AR-V7) that drive CRPC[2].